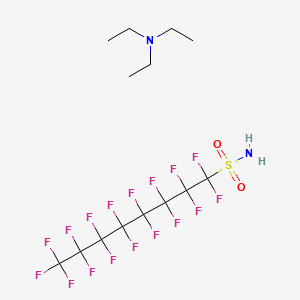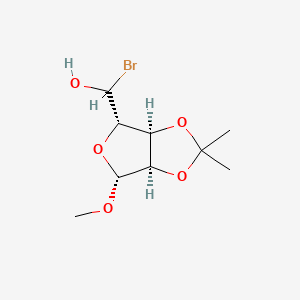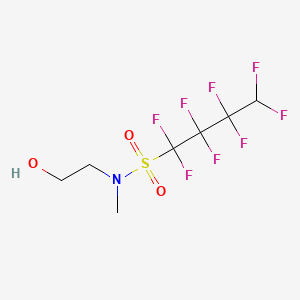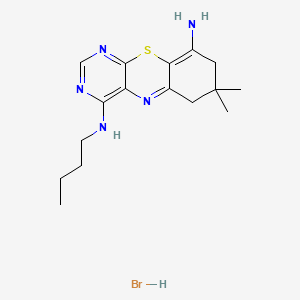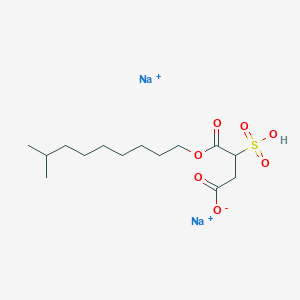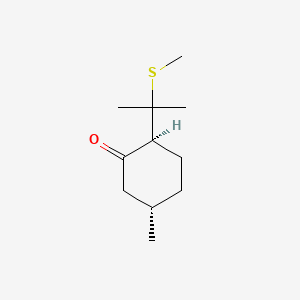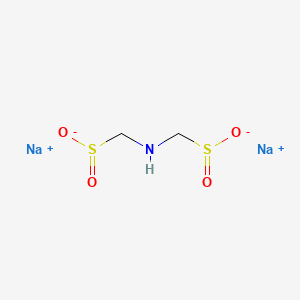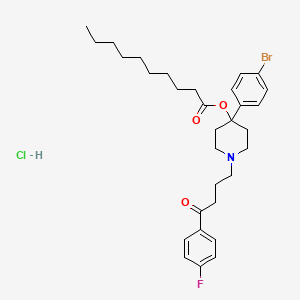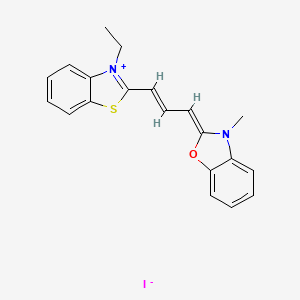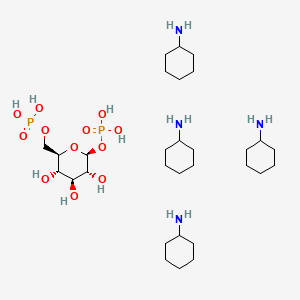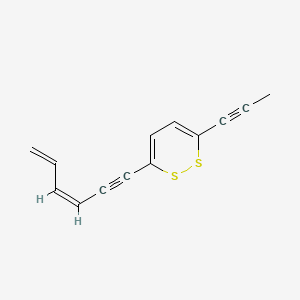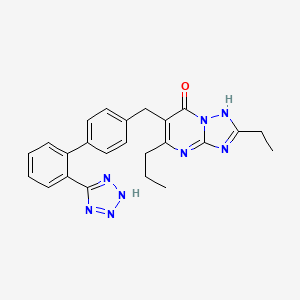
(1,2,4)Triazolo(1,5-a)pyrimidin-7-ol, 2-ethyl-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,2,4)Triazolo(1,5-a)pyrimidin-7-ol, 2-ethyl-5-propyl-6-((2’-(1H-tetrazol-5-yl)(1,1’-biphenyl)-4-yl)methyl)- is a complex organic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring multiple heterocyclic rings and functional groups, makes it a subject of interest for researchers in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,4)Triazolo(1,5-a)pyrimidin-7-ol, 2-ethyl-5-propyl-6-((2’-(1H-tetrazol-5-yl)(1,1’-biphenyl)-4-yl)methyl)- typically involves multi-step organic reactions. The process may start with the preparation of the triazolopyrimidine core, followed by the introduction of the ethyl, propyl, and biphenyl-tetrazole substituents. Common reagents used in these reactions include hydrazine, aldehydes, and various catalysts. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency. Purification methods like crystallization, chromatography, and recrystallization are commonly used to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(1,2,4)Triazolo(1,5-a)pyrimidin-7-ol, 2-ethyl-5-propyl-6-((2’-(1H-tetrazol-5-yl)(1,1’-biphenyl)-4-yl)methyl)- can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, with factors such as temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can lead to the formation of various derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, (1,2,4)Triazolo(1,5-a)pyrimidin-7-ol, 2-ethyl-5-propyl-6-((2’-(1H-tetrazol-5-yl)(1,1’-biphenyl)-4-yl)methyl)- may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its structural features suggest it may have activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industrial applications, this compound may be used in the development of new materials, catalysts, or other products that benefit from its unique chemical properties.
Wirkmechanismus
The mechanism of action of (1,2,4)Triazolo(1,5-a)pyrimidin-7-ol, 2-ethyl-5-propyl-6-((2’-(1H-tetrazol-5-yl)(1,1’-biphenyl)-4-yl)methyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (1,2,4)Triazolo(1,5-a)pyrimidin-7-ol, 2-ethyl-5-propyl-6-((2’-(1H-tetrazol-5-yl)(1,1’-biphenyl)-4-yl)methyl)- include other triazolopyrimidines and biphenyl derivatives. Examples include:
- (1,2,4)Triazolo(1,5-a)pyrimidin-7-ol derivatives with different alkyl or aryl substituents.
- Biphenyl-tetrazole compounds with varying functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
168152-69-0 |
|---|---|
Molekularformel |
C24H24N8O |
Molekulargewicht |
440.5 g/mol |
IUPAC-Name |
2-ethyl-5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C24H24N8O/c1-3-7-20-19(23(33)32-24(25-20)26-21(4-2)29-32)14-15-10-12-16(13-11-15)17-8-5-6-9-18(17)22-27-30-31-28-22/h5-6,8-13H,3-4,7,14H2,1-2H3,(H,25,26,29)(H,27,28,30,31) |
InChI-Schlüssel |
NPHGXKIEIPZVQH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(C(=O)N2C(=N1)N=C(N2)CC)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


